N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms, which often enhance the biological activity and stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: It serves as a probe to study biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-difluorophenyl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
- 1-(2,3-difluorophenyl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
Uniqueness
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14F3N3 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H14F3N3/c1-9-8-19(6-5-14)18-13(9)17-7-10-3-2-4-11(15)12(10)16/h2-4,8H,5-7H2,1H3,(H,17,18) |
InChI Key |
XNXZQUUVWMROGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C(=CC=C2)F)F)CCF |
Origin of Product |
United States |
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